N-Benzyl-N-ethylethanamine

Description

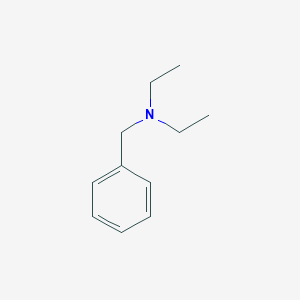

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRDBWDXRLPESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073237 | |

| Record name | Benzenemethanamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-54-3 | |

| Record name | N,N-Diethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyldiethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANAMINE, N,N-DIETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVL34TWR94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of N-Benzyl-N-ethylethanamine

Introduction

N-Benzyl-N-ethylethanamine, also known as N,N-diethylbenzylamine, is a tertiary amine of significant interest in organic synthesis and pharmaceutical development. Its molecular structure, featuring a benzyl group and two ethyl substituents on the nitrogen atom, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable building block and catalyst in a variety of chemical transformations. A thorough understanding of its physical properties is paramount for its effective handling, application in reaction design, and for the development of robust analytical methods. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical state and behavior of this compound under various conditions are dictated by its molecular structure. The following table summarizes its key physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| Appearance | Colorless liquid with an almond-like flavor. | [1] |

| Boiling Point | 211-212 °C at 760 mmHg | [1] |

| Melting Point | -75 °C | |

| Density | 0.890 g/mL at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in methanol, ethanol, ether, acetone, ethyl acetate, and aromatic hydrocarbons. | [1] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. The following sections detail the methodologies for measuring the key physical parameters of this compound.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity. For this compound, the Thiele tube method offers a reliable and microscale approach.

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is securely attached to a thermometer. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil bath.

-

Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform temperature distribution throughout the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Boiling Point Reading: The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[2][3]

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Solubility Profile

Understanding the solubility of this compound is crucial for its use as a reagent or solvent, and for developing purification procedures. A qualitative assessment of its solubility in various solvents can be performed systematically.

-

Solvent Selection: A range of solvents with varying polarities should be chosen, including water, ethanol, diethyl ether, and toluene.

-

Sample Addition: To a series of test tubes, each containing approximately 1 mL of a different solvent, add a few drops of this compound.

-

Observation: The mixture is agitated, and the solubility is observed. Miscibility indicates solubility, while the formation of separate layers or a cloudy suspension indicates insolubility or partial solubility.[4][5]

-

Acid-Base Solubility: To test the basicity of the amine, its solubility in a 5% aqueous hydrochloric acid solution is determined. The formation of a soluble salt indicates the basic nature of the amine.[6]

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the two ethyl groups.

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 hydrogens.

-

Benzyl Protons: A singlet around δ 3.5 ppm, integrating to 2 hydrogens.

-

Ethyl Protons (Methylene): A quartet around δ 2.5 ppm, integrating to 4 hydrogens, coupled to the methyl protons.

-

Ethyl Protons (Methyl): A triplet around δ 1.0 ppm, integrating to 6 hydrogens, coupled to the methylene protons.

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

-

Aromatic Carbons: Multiple signals between δ 126-140 ppm.

-

Benzyl Carbon: A signal around δ 58 ppm.

-

Ethyl Carbons (Methylene): A signal around δ 47 ppm.

-

Ethyl Carbons (Methyl): A signal around δ 12 ppm.

-

Sample Preparation: A small amount of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The ¹H and ¹³C NMR spectra are then acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-N bonds.

-

Aromatic C-H Stretch: Peaks in the region of 3000-3100 cm⁻¹.[7]

-

Aliphatic C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹.[7]

-

C-N Stretch: A band in the region of 1000-1250 cm⁻¹.[8]

-

Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹).

-

Sample Preparation: A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[9]

-

Background Spectrum: A background spectrum of the clean salt plates is recorded.

-

Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern will likely involve the cleavage of bonds adjacent to the nitrogen atom. A prominent peak at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺), is anticipated due to the stability of this fragment. Another significant fragment would likely be observed from the loss of an ethyl group.

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent is introduced into the mass spectrometer.

-

Ionization: The sample is ionized, typically using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z value.[11]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The tabulated data, coupled with the comprehensive experimental protocols, offer researchers, scientists, and drug development professionals the necessary information for the safe and effective use of this important tertiary amine. The presented methodologies for determining boiling point, solubility, and spectroscopic characteristics are based on established and reliable techniques, ensuring the generation of high-quality, reproducible data. A thorough understanding of these fundamental physical properties is a prerequisite for advancing the application of this compound in innovative chemical synthesis and pharmaceutical research.

References

- 1. newtopchem.com [newtopchem.com]

- 2. N,N-Dimethylbenzylamine CAS#: 103-83-3 [m.chemicalbook.com]

- 3. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. instanano.com [instanano.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 11. uni-saarland.de [uni-saarland.de]

Molecular weight and formula of N-Benzyl-N-ethylethanamine

An In-Depth Technical Guide to N-Benzyl-N-ethylethanamine: Physicochemical Properties, Synthesis, and Analytical Characterization

Introduction

This compound, also commonly known as N,N-diethylbenzylamine, is a tertiary amine that serves as a valuable and versatile intermediate in organic synthesis. Its molecular architecture, featuring a sterically accessible nitrogen atom bonded to two ethyl groups and a benzyl group, makes it a key building block in the development of more complex molecules, particularly within the pharmaceutical and specialty chemical sectors. While structurally simple, the precise characterization and synthesis of this compound are fundamental to ensuring the quality, efficacy, and safety of downstream products.

This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple data reporting to offer insights into the causality behind experimental choices, present self-validating protocols for synthesis and analysis, and ground all claims in authoritative references. The core objective is to furnish a practical and scientifically rigorous resource for the confident handling and application of this important chemical entity.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any research or development setting. These data govern everything from reaction conditions and purification strategies to storage and handling protocols. The essential physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | N,N-Diethylbenzylamine, Benzyldiethylamine | [1] |

| CAS Number | 772-54-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₇N | [1][2][3][4] |

| Molecular Weight | 163.26 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow oily liquid | [5] |

| Boiling Point | 208.3 - 210 °C at 760 mmHg | [1][2] |

| Density | 0.894 g/mL | [1] |

| Refractive Index (n²⁰/D) | 1.497 | [1] |

| SMILES | CCN(CC)Cc1ccccc1 | [1][4] |

| InChIKey | ZWRDBWDXRLPESY-UHFFFAOYSA-N | [1][3] |

Synthesis via Nucleophilic Alkylation

The most direct and industrially scalable route to this compound is the nucleophilic alkylation of diethylamine with benzyl chloride. This reaction proceeds via a classic Sₙ2 mechanism, where the lone pair of electrons on the secondary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride leaving group.

Causality of Experimental Design:

-

Choice of Reactants: Diethylamine is a readily available and highly nucleophilic secondary amine. Benzyl chloride is an effective electrophile due to the stability of the benzyl carbocation-like transition state.

-

Role of Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as sodium carbonate or triethylamine, is typically added to neutralize this acid. This is critical because the protonation of the diethylamine starting material by HCl would render it non-nucleophilic, effectively quenching the reaction.

-

Solvent Selection: A polar aprotic solvent like acetonitrile or dichloromethane is often chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Materials and Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle with temperature control

-

Diethylamine (≥99.5%)

-

Benzyl chloride (≥99%)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether and deionized water for workup

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator and vacuum distillation apparatus

-

-

Procedure:

-

Reaction Setup: To the round-bottom flask, add diethylamine (1.1 equivalents) and anhydrous sodium carbonate (1.5 equivalents) to anhydrous acetonitrile. Begin stirring the suspension.

-

Reagent Addition: Slowly add benzyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C during addition.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzyl chloride starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (sodium chloride and excess sodium carbonate).

-

Isolation: Concentrate the filtrate using a rotary evaporator to remove the acetonitrile. Dissolve the resulting crude oil in diethyl ether and wash with water (3x) to remove any remaining salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent with a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless to light yellow liquid.

-

Analytical Characterization for Identity and Purity

In any scientific endeavor, especially drug development, the synthesis of a compound is incomplete without rigorous analytical validation. A multi-technique approach is essential to unambiguously confirm the molecular structure and quantify its purity, ensuring that the material used in subsequent experiments is precisely what it is intended to be.

Caption: Analytical workflow for compound validation.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This technique serves a dual purpose: it separates the components of the sample to assess purity and provides the mass-to-charge ratio of the analyte, confirming its molecular weight.

-

Instrumentation & Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for this type of analyte.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 40-400.

-

-

Self-Validation & Expected Results:

-

Purity: The resulting chromatogram should show a single major peak, with the area of this peak representing the purity of the sample (e.g., >99%).

-

Identity: The mass spectrum for this peak must exhibit a molecular ion (M⁺) peak at m/z = 163, corresponding to the molecular weight of C₁₁H₁₇N.

-

Fragmentation: Expect to see a prominent base peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the benzyl group, and other characteristic fragments from the loss of ethyl groups. This fragmentation pattern provides a structural fingerprint.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Expected ¹H NMR Signals:

-

~7.2-7.4 ppm: A multiplet integrating to 5 hydrogens, characteristic of the aromatic protons on the monosubstituted benzene ring.

-

~3.5 ppm: A singlet integrating to 2 hydrogens, corresponding to the benzylic methylene protons (-CH₂-Ph).

-

~2.5 ppm: A quartet integrating to 4 hydrogens, from the two methylene protons of the ethyl groups (-N-CH₂-CH₃), split by the adjacent methyl protons.

-

~1.0 ppm: A triplet integrating to 6 hydrogens, from the two terminal methyl protons of the ethyl groups (-N-CH₂-CH₃), split by the adjacent methylene protons.

-

-

Expected ¹³C NMR Signals:

-

~127-140 ppm: Multiple signals corresponding to the aromatic carbons of the benzyl group.

-

~58 ppm: Signal for the benzylic carbon.

-

~47 ppm: Signal for the methylene carbons of the ethyl groups.

-

~12 ppm: Signal for the methyl carbons of the ethyl groups.

-

The combination of these distinct signals, with their specific chemical shifts, integrations, and splitting patterns, provides definitive proof of the this compound structure.

Conclusion

This compound is a foundational chemical intermediate whose utility is unlocked through well-understood synthetic pathways and confirmed by rigorous analytical characterization. This guide has provided a detailed, logic-driven framework for its synthesis via nucleophilic alkylation and its validation using GC-MS and NMR spectroscopy. By explaining the causality behind the protocols and presenting them as self-validating systems, we empower researchers, scientists, and drug development professionals to produce, verify, and utilize this compound with the highest degree of scientific integrity and confidence. The robust application of these principles is paramount to advancing research and development in the chemical and pharmaceutical sciences.

References

1H NMR and 13C NMR spectra of N-Benzyl-N-ethylethanamine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Benzyl-N-ethylethanamine

Introduction

This compound, also known as N,N-diethylbenzylamine, is a tertiary amine that serves as a valuable building block in organic synthesis and a key intermediate in the production of various pharmaceuticals and agrochemicals. The precise structural elucidation of such molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the molecular structure of organic compounds in solution.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple presentation of data, this document delves into the causal relationships between the molecule's electronic and steric environment and its spectral features. We will explore the theoretical prediction of the spectra, detail a robust protocol for experimental data acquisition, and interpret the resulting data with field-proven insights, ensuring a thorough understanding of the molecule's spectroscopic signature.

Molecular Structure and Symmetry Analysis

To accurately predict and interpret the NMR spectra of this compound, a foundational understanding of its molecular structure and symmetry is essential. The molecule consists of a benzyl group (-CH₂Ph) and two ethyl groups (-CH₂CH₃) attached to a central nitrogen atom.

An analysis of the molecule's symmetry reveals several key features that dictate the number of unique signals in its NMR spectra:

-

¹H NMR: The two ethyl groups are chemically equivalent due to free rotation around the C-N bonds. Consequently, the four methylene protons of the two ethyl groups are equivalent, and the six methyl protons are also equivalent. The phenyl ring contains three distinct sets of protons due to the plane of symmetry bisecting the ring: the ortho-, meta-, and para-protons. The benzylic methylene protons represent another unique environment.

-

¹³C NMR: Similarly, the two ethyl groups provide only two signals for the methylene and methyl carbons. The benzyl group will show four distinct signals: one for the benzylic carbon, and four for the aromatic carbons (the ipso-, ortho-, meta-, and para-carbons).

The diagram below illustrates the distinct proton and carbon environments within the this compound molecule.

Caption: Labeled structure of this compound.

¹H NMR Spectral Analysis: Prediction and Interpretation

The ¹H NMR spectrum provides detailed information about the electronic environment of protons, their connectivity, and their relative abundance.

Predicted Chemical Shifts, Multiplicity, and Integration

-

Aromatic Protons (C₆H₅): These protons are located on the phenyl ring and typically resonate in the downfield region of the spectrum (δ 7.2-7.4 ppm). This is due to the deshielding effect of the aromatic ring current. The five protons will likely appear as a complex, overlapping multiplet, although they can sometimes be resolved into distinct signals for the ortho, meta, and para positions. The total integration for this region will correspond to 5 protons.

-

Benzylic Protons (N-CH₂-Ph): The two protons of the benzylic methylene group are adjacent to both the electron-withdrawing nitrogen atom and the aromatic ring. This environment causes a significant downfield shift. As there are no protons on the adjacent carbon or nitrogen atoms to couple with, this signal is expected to be a sharp singlet. A very similar compound, N-(4-Bromobenzyl)-N-ethylethanamine, shows this signal at δ 3.50 ppm.[1] We predict a similar chemical shift for the non-brominated analogue. This signal will integrate to 2 protons.

-

Ethyl Methylene Protons (N-CH₂-CH₃): The four protons of the two equivalent methylene groups are adjacent to the electronegative nitrogen atom, which deshields them and shifts their signal downfield. They are also adjacent to the methyl group, which contains three protons. According to the n+1 rule, this signal will be split into a quartet (3+1=4). The chemical shift is expected around δ 2.5 ppm.[1] The signal will integrate to 4 protons.

-

Ethyl Methyl Protons (N-CH₂-CH₃): The six protons of the two equivalent methyl groups are in an aliphatic environment, placing them in the most upfield region of the spectrum. They are adjacent to the methylene group with two protons, so their signal will be split into a triplet (2+1=3). This signal is predicted to appear around δ 1.05 ppm with an integration of 6 protons.[1]

Data Presentation: Predicted ¹H NMR Data

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H ₅) | 7.20 - 7.40 | Multiplet (m) | 5H |

| Benzyl (-CH ₂-Ph) | ~3.50 | Singlet (s) | 2H |

| Ethyl Methylene (-CH ₂-CH₃) | ~2.50 | Quartet (q) | 4H |

| Ethyl Methyl (-CH₂-CH ₃) | ~1.05 | Triplet (t) | 6H |

¹³C NMR Spectral Analysis: Prediction and Interpretation

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom in the molecule. This technique is highly effective for confirming the carbon skeleton and the presence of functional groups.

Predicted Chemical Shifts

-

Aromatic Carbons (C₆H₅): The carbons of the phenyl ring resonate in the δ 120-140 ppm range. Four distinct signals are expected: one for the ipso-carbon (the carbon attached to the benzyl group), and one each for the ortho, meta, and para carbons. The ipso-carbon signal is often of lower intensity. For the analogous N-(4-Bromobenzyl)-N-ethylethanamine, the aromatic carbons appear at 138.5, 131.5, 130.8, and 120.9 ppm.[1]

-

Benzylic Carbon (N-CH₂-Ph): This carbon is attached to both the nitrogen and the phenyl ring. Its chemical shift is expected to be around δ 57-58 ppm.[1]

-

Ethyl Methylene Carbon (N-CH₂-CH₃): This carbon is directly bonded to the nitrogen atom, placing its signal in the δ 47-48 ppm range.[1]

-

Ethyl Methyl Carbon (N-CH₂-CH₃): As the most shielded carbon in the molecule, the terminal methyl carbon of the ethyl groups will appear at the highest field (lowest ppm value), predicted to be around δ 12 ppm.[1]

Data Presentation: Predicted ¹³C NMR Data

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic (ipso-C ) | ~139 |

| Aromatic (C H) | 127 - 130 |

| Benzyl (-C H₂-Ph) | ~58 |

| Ethyl Methylene (-C H₂-CH₃) | ~47 |

| Ethyl Methyl (-CH₂-C H₃) | ~12 |

Experimental Protocols for High-Fidelity NMR Spectroscopy

Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[2][3]

Workflow for NMR Sample Analysis

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Step-by-Step Methodology

1. Sample Preparation

-

Objective: To prepare a homogeneous, particle-free solution of the analyte in a deuterated solvent. The absence of suspended material is critical for achieving high resolution, as particulates disrupt the magnetic field homogeneity, leading to broad spectral lines.[2][4]

-

Protocol:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or ~50 mg for ¹³C NMR) into a clean, dry vial.[1][5]

-

Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic molecules.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

-

To remove any dust or microparticulates, filter the solution directly into a 5 mm NMR tube using a Pasteur pipette plugged with a small amount of cotton or glass wool.[2][3]

-

The final sample height in the tube should be between 4.0 and 5.5 cm (approximately 0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[2][4]

-

Cap the NMR tube securely and label it clearly.

-

2. Data Acquisition

-

Objective: To excite the nuclei and record the resulting Free Induction Decay (FID) signal using optimized experimental parameters that ensure good signal-to-noise and resolution.

-

General Spectrometer Setup:

-

Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.

-

Place the sample into the NMR magnet.

-

Locking: The spectrometer's control system will use the deuterium signal from the solvent to lock the magnetic field frequency, compensating for any drift.

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.

-

Shimming: The magnetic field homogeneity across the sample volume is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.[6]

-

-

Recommended ¹H NMR Acquisition Parameters:

-

Number of Scans (NS): For a concentrated sample, 8 to 16 scans are typically sufficient. Increasing the number of scans improves the signal-to-noise ratio (S/N) by the square root of NS.[7]

-

Acquisition Time (AQ): A value of 2-4 seconds is standard for small molecules, allowing the FID to decay sufficiently for good resolution.[8]

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for partial T1 relaxation, which is generally adequate for qualitative analysis.

-

Pulse Angle: A 30° or 45° pulse is often used instead of 90° when acquiring multiple scans with a short relaxation delay to prevent signal saturation.[8]

-

-

Recommended ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) is used to collapse ¹³C-¹H coupling, resulting in a single sharp peak for each carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve adequate S/N.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A 2-second delay is a common starting point.

-

Conclusion

This guide provides a detailed framework for the prediction, acquisition, and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles that govern chemical shifts and coupling constants, and by adhering to rigorous experimental protocols, researchers can confidently use NMR spectroscopy to verify the structure and purity of this important chemical intermediate. The provided tables and workflow diagrams serve as practical tools for laboratory work, ensuring that the acquired data is both accurate and reliable, thereby upholding the highest standards of scientific integrity in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. organomation.com [organomation.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. depts.washington.edu [depts.washington.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

A Comprehensive Technical Guide to the Mass Spectrometric Analysis of N-Benzyl-N-ethylethanamine

Introduction

N-Benzyl-N-ethylethanamine, also known as N,N-Diethylbenzylamine (C₁₁H₁₇N, Mol. Wt. 163.26 g/mol ), is a tertiary amine that serves as a valuable building block in organic synthesis and appears in various research and development contexts. A thorough understanding of its analytical characteristics is paramount for reaction monitoring, purity assessment, and structural confirmation. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.

This technical guide provides an in-depth exploration of the mass spectrometric behavior of this compound. Moving beyond a simple data summary, this document elucidates the underlying principles of fragmentation and ionization, contrasting the results from high-energy Electron Ionization (EI) with the gentle approach of Electrospray Ionization (ESI). The insights herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies, interpret spectral data with confidence, and troubleshoot potential challenges. We will delve into the causality of fragmentation pathways, present validated experimental protocols, and visualize the complex chemical transformations that occur within the mass spectrometer.

Part 1: Electron Ionization Mass Spectrometry (EI-MS) – The Fragmentation Fingerprint

Electron Ionization is a classic, high-energy technique that provides a reproducible fragmentation pattern, often referred to as a chemical "fingerprint." The 70 eV electron beam imparts significant internal energy into the analyte molecule, inducing extensive bond cleavage.[1][2] While this is invaluable for structural elucidation and library matching, it often leads to a diminished or entirely absent molecular ion (M⁺•), a known characteristic for benzylamines which are prone to rapid fragmentation.[3]

Interpreting the EI Mass Spectrum

The EI-MS spectrum of this compound is dominated by fragments resulting from two primary, competing pathways: α-cleavage and benzylic cleavage. The molecular ion at m/z 163 is typically of very low abundance or not observed at all.

Table 1: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway | Relative Abundance |

| 163 | Molecular Ion | [C₁₁H₁₇N]⁺• | - | Very Low / Absent |

| 148 | [M - CH₃]⁺ | [C₁₀H₁₄N]⁺ | α-Cleavage (Loss of methyl radical) | High (Often Base Peak) |

| 91 | Tropylium Cation | [C₇H₇]⁺ | Benzylic Cleavage | High |

| 72 | Diethyliminium Ion | [C₄H₁₀N]⁺ | Cleavage of benzyl-CH₂ bond with H-rearrangement | Moderate |

Data synthesized from NIST Mass Spectrometry Data Center records for N,N-Diethylbenzylamine.[4]

Mechanistic Insight: Dominant Fragmentation Pathways

-

α-Cleavage (Alpha-Cleavage): For aliphatic amines, the most favorable cleavage occurs at the C-C bond adjacent (alpha) to the nitrogen atom.[5] In this case, the loss of a methyl radical (•CH₃) from one of the ethyl groups is a dominant process. The resulting fragment at m/z 148 is a resonance-stabilized iminium cation, which accounts for its high abundance and frequent appearance as the base peak.

-

Benzylic Cleavage: The bond between the benzyl carbon and the nitrogen atom is particularly labile under EI conditions.[3] Cleavage of this bond results in the formation of the tropylium ion at m/z 91 . This is an extremely stable, aromatic 7-carbon ring cation, making it a hallmark fragment for nearly all compounds containing a benzyl moiety. The other product of this cleavage is a neutral diethylamine radical.

The interplay between these pathways provides a robust signature for the molecule's identity. The presence of a strong peak at m/z 148 alongside a significant peak at m/z 91 is highly characteristic of this compound.

Visualization of EI Fragmentation

References

An In-depth Technical Guide to the Solubility of N-Benzyl-N-ethylethanamine in Organic Solvents

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

N-Benzyl-N-ethylethanamine, also known as N,N-Diethylbenzylamine, is a tertiary amine of significant interest in synthetic organic chemistry, serving as a versatile intermediate and building block. Its efficacy in applications ranging from pharmaceutical synthesis to the creation of specialty polymers is fundamentally governed by its behavior in solution.[1] A thorough understanding of its solubility profile in various organic solvents is paramount for reaction optimization, process scale-up, product purification, and formulation development. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, presents a predicted solubility profile based on its physicochemical properties, and details a robust experimental protocol for its quantitative determination.

Introduction: The Significance of Solubility

In the realm of chemical synthesis and drug development, solubility is not merely a physical constant but a critical process parameter that dictates the success of a multitude of operations. For a compound like this compound (Structure 1), knowing its solubility is essential for:

-

Reaction Medium Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for isolating the final product with high purity.

-

Extraction Processes: Efficiently separating the compound from a reaction mixture into a distinct liquid phase.

-

Formulation: Creating stable, homogeneous liquid formulations for various applications.

The prediction of solubility from molecular structure alone remains a significant scientific challenge, often requiring a blend of theoretical understanding and empirical data.[2][3] This guide aims to bridge that gap for this compound.

Structure 1: this compound

A tertiary amine featuring a benzyl group and two ethyl groups attached to a central nitrogen atom.

Physicochemical Properties and Their Impact on Solubility

The solubility behavior of a molecule is dictated by its intrinsic physicochemical properties. The key characteristics of this compound are summarized in Table 1.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₁H₁₇N | [4][5] | Influences molecular size and van der Waals forces. |

| Molecular Weight | 163.26 g/mol | [4][5][6] | Larger molecules can be harder to solvate.[7] |

| Appearance | Colorless to light yellow oily liquid | [8] | Indicates the compound is a liquid at room temperature. |

| Boiling Point | ~210 °C at 760 mmHg | [5][9] | High boiling point suggests significant intermolecular forces. |

| Density | ~0.894 g/mL | [9] | Relevant for phase separation during extractions. |

| Structure | Tertiary Amine | [10] | The nitrogen's lone pair can act as a hydrogen bond acceptor, but there are no N-H protons to act as donors. This significantly influences interactions with protic vs. aprotic solvents. |

The molecular structure is amphiphilic in nature. It possesses a large, nonpolar region (the benzyl ring and ethyl groups) and a polar center (the nitrogen atom with its lone pair of electrons). This duality is the primary driver of its solubility characteristics, governed by the principle of "like dissolves like."[2][11] This rule posits that substances with similar intermolecular forces and polarity tend to be soluble in one another.[2]

Theoretical Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, we can predict its behavior based on established chemical principles. Organic solvents are typically classified by their polarity and their ability to participate in hydrogen bonding.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The substantial nonpolar surface area of the benzyl and ethyl groups suggests strong van der Waals interactions. Therefore, this compound is expected to be highly soluble in these solvents.[12]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents have dipole moments but cannot donate hydrogen bonds. The polarity of the C-N bonds and the nitrogen's lone pair in this compound will allow for favorable dipole-dipole interactions with these solvents, leading to good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both accept and donate hydrogen bonds. While this compound can act as a hydrogen bond acceptor via its nitrogen lone pair, it cannot donate. It is expected to be soluble in lower alcohols, as the alkyl chains of the solvent can interact with the nonpolar parts of the amine.[13][14]

-

Aqueous Solubility: As a tertiary amine with a significant hydrophobic structure (11 carbons), its solubility in water is expected to be very low.[13][14] Indeed, it is reported as insoluble in water.[8]

The logical relationship for predicting solubility is visualized in the diagram below.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. Synthonix, Inc > 772-54-3 | this compound [synthonix.com]

- 5. CAS 772-54-3 | this compound - Synblock [synblock.com]

- 6. This compound | 772-54-3 [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. N-Benzyl-N-ethylaniline | 92-59-1 [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 11. chem.ws [chem.ws]

- 12. quora.com [quora.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. byjus.com [byjus.com]

Boiling point and density of N-Benzyl-N-ethylethanamine

An In-Depth Technical Guide to the Physicochemical Properties of N-Benzyl-N-ethylethanamine

For Researchers, Scientists, and Drug Development Professionals

This compound, a tertiary amine of significant interest in organic synthesis and pharmaceutical development, possesses distinct physicochemical properties that dictate its behavior in chemical reactions and formulations. This guide provides a comprehensive examination of two of its key physical constants: boiling point and density. By synthesizing experimental data with theoretical principles, this document offers a detailed reference for laboratory and industrial applications. We will delve into the structural attributes influencing these properties, present standardized methodologies for their accurate determination, and provide a consolidated summary of reported values from peer-reviewed sources.

Introduction: The Significance of this compound

This compound, also known as N,N-diethylbenzylamine, is a versatile organic compound characterized by a benzyl group and two ethyl groups attached to a central nitrogen atom. Its molecular structure imparts a unique combination of steric hindrance and basicity, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use in process development, purification, and formulation.

The boiling point is a critical parameter for distillation-based purification, reaction temperature control, and assessing the compound's volatility. Density is essential for mass-to-volume conversions in process scale-up, formulation design, and for predicting its behavior in multi-phase systems. This guide aims to provide a detailed and authoritative overview of these two crucial properties.

Physicochemical Properties of this compound

The molecular structure of this compound, a tertiary amine, directly influences its boiling point and density. The absence of a hydrogen atom on the nitrogen atom precludes intermolecular hydrogen bonding between molecules of this compound itself.[1][2] This results in a lower boiling point compared to primary or secondary amines of similar molecular weight, which can engage in such interactions.[1][2] The boiling point is therefore primarily determined by van der Waals forces, which increase with molecular size and surface area.

Summary of Quantitative Data

The following table summarizes the reported values for the boiling point and density of this compound from various chemical data sources. It is crucial to note the conditions under which these values were measured, as they can significantly influence the results.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 210 °C | Not specified | [3] |

| Boiling Point | 208.3 °C | at 760 mmHg | [4] |

| Density | 0.894 g/mL | Not specified | [3] |

Experimental Determination of Boiling Point and Density

Accurate determination of boiling point and density requires standardized experimental protocols. This section outlines the methodologies for these measurements, emphasizing the principles behind the techniques.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate and reproducible results, especially with small sample volumes, the micro-boiling point determination method is often employed.[5]

-

Sample Preparation: A small amount of this compound is placed in a micro test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the micro test tube.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point oil to ensure uniform temperature distribution.[5]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5] Heating is then discontinued.

-

Boiling Point Reading: The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[5]

The following diagram illustrates the workflow for a typical micro-boiling point determination.

Caption: Workflow for Micro-Boiling Point Determination.

Density Determination

Density is defined as mass per unit volume. For liquids, it is typically determined using a pycnometer or a digital density meter.

-

Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from this data.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature.

-

Mass Determination: The mass of the filled pycnometer is measured.

-

Density Calculation: The density of this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Applications in Research and Development

An accurate knowledge of the boiling point of this compound is essential for:

-

Purification: Fractional distillation is a common method for purifying liquid compounds. Knowing the precise boiling point allows for the efficient separation of this compound from impurities or reaction byproducts.

-

Reaction Control: In chemical syntheses where this compound is used as a reactant or a solvent, the reaction temperature is often maintained near its boiling point for optimal reaction rates.

The density of this compound is critical for:

-

Process Scale-Up: In industrial settings, accurate density values are necessary for converting mass-based measurements to volume-based measurements for storage and reactor charging.

-

Formulation: In the development of liquid formulations, the density of each component is required for calculating concentrations and ensuring product homogeneity.

Conclusion

The boiling point and density of this compound are fundamental physicochemical properties that are indispensable for its application in research and industry. The values of approximately 208-210 °C for the boiling point and 0.894 g/mL for the density provide a crucial baseline for experimental and process design. Adherence to standardized determination protocols is essential for obtaining accurate and reliable data. This guide provides the necessary theoretical background and practical methodologies to empower researchers and drug development professionals in their work with this important chemical compound.

References

Synonyms for N-Benzyl-N-ethylethanamine (e.g., N,N-Diethylbenzylamine)

<

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Benzyl-N-ethylethanamine (CAS 772-54-3), a tertiary amine with significant applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. It covers nomenclature, physicochemical properties, detailed synthesis methodologies, analytical characterization, key applications, and safety protocols. The guide emphasizes the causality behind experimental choices and provides actionable, field-proven insights to empower scientific advancement.

Introduction and Nomenclature

This compound is a versatile aralkylamine characterized by a benzyl group and two ethyl groups attached to a central nitrogen atom. Its structure lends it utility as a reagent, a non-nucleophilic base, and a catalyst in various organic transformations. While the systematic IUPAC name is this compound, it is commonly known by several synonyms. Accurate identification is crucial for sourcing and regulatory compliance.

Table 1: Chemical Identification and Synonyms

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Common Synonyms | N,N-Diethylbenzylamine[2], N-Benzyldiethylamine[2][3], Diethylbenzylamine[3] |

| CAS Number | 772-54-3[1][4][5][6][7] |

| Molecular Formula | C₁₁H₁₇N[1][4][5][6] |

| Molecular Weight | 163.26 g/mol [5][6] |

| PubChem CID | 61211[5] |

| InChI Key | ZWRDBWDXRLPESY-UHFFFAOYSA-N[1][2][5] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of N,N-Diethylbenzylamine is fundamental for its handling, purification, and characterization. It is a colorless to pale yellow liquid with a characteristic amine odor.[7]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | TCI AMERICA |

| Boiling Point | 211-212 °C (at normal pressure) | Amine Catalysts[7] |

| Density | 0.890 g/mL (at 20 °C) | Amine Catalysts[7] |

| Refractive Index | 1.5002 (at 20 °C) | Amine Catalysts[7] |

| Flash Point | 77 °C (open cup) | Amine Catalysts[7] |

| Solubility | Insoluble in water; soluble in methanol, ethanol, ether, acetone, aromatic hydrocarbons.[7] | Amine Catalysts[7] |

Synthesis Methodologies

The synthesis of N,N-Diethylbenzylamine can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. The two primary methods are direct alkylation and reductive amination.

Direct Alkylation of Diethylamine

This is a classical and straightforward approach involving the nucleophilic substitution of a benzyl halide (typically benzyl chloride) with diethylamine.

-

Mechanism: Diethylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This displaces the chloride ion and forms the diethylbenzylammonium chloride salt. A base (often an excess of diethylamine or an inorganic base like NaOH or K₂CO₃) is required to neutralize the HCl generated and liberate the free tertiary amine.

-

Rationale: This method is often chosen for its simplicity and use of readily available, inexpensive starting materials.[8] The reaction is typically robust and high-yielding. However, a key consideration is the potential for over-alkylation, where the product N,N-Diethylbenzylamine reacts with another molecule of benzyl chloride to form a quaternary ammonium salt. Using an excess of diethylamine helps to minimize this side reaction by ensuring the benzyl chloride is more likely to react with the primary or secondary amine.

Reductive Amination of Benzaldehyde

This powerful method involves the reaction of benzaldehyde with diethylamine to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine.

-

Mechanism: Diethylamine adds to the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a diethylbenzyl iminium ion. A reducing agent, added to the reaction mixture, selectively reduces the C=N⁺ bond to the C-N bond of the final product.

-

Rationale: Reductive amination is a highly efficient and controlled method for amine synthesis. It avoids the formation of quaternary ammonium byproducts inherent in direct alkylation. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde. Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) can also be used.

Diagram 1: Key Synthesis Pathways

References

- 1. This compound | 772-54-3 [sigmaaldrich.com]

- 2. Benzenemethanamine, N,N-diethyl- | C11H17N | CID 61211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Diethylbenzylamine [webbook.nist.gov]

- 4. Synthonix, Inc > 772-54-3 | this compound [synthonix.com]

- 5. 772-54-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 6. CAS 772-54-3 | this compound - Synblock [synblock.com]

- 7. newtopchem.com [newtopchem.com]

- 8. Preparation method of N,N-dimethyl benzylamine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Health and Safety of N-Benzyl-N-ethylethanamine

This guide provides comprehensive health and safety information for N-Benzyl-N-ethylethanamine (CAS No. 772-54-3), a tertiary amine used in various chemical syntheses. Adherence to the protocols and recommendations outlined herein is critical for ensuring the safety of researchers, scientists, and drug development professionals handling this compound. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture grounded in technical understanding.

Chemical Identity and Physical Properties

This compound, also known as N,N-Diethylbenzylamine, is a colorless to light yellow liquid.[1] Understanding its physical properties is the first step in a thorough risk assessment, as these characteristics dictate its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇N | [2][3] |

| Molecular Weight | 163.26 g/mol | [2][3] |

| CAS Number | 772-54-3 | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Odor | Almond-like / Fishy, ammonia-like | [1][4] |

| Boiling Point | 216 °C | [5] |

| Flash Point | 77 °C (Combustible Liquid) | [5] |

| Density | 0.89 g/cm³ | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol, ethanol, and ether.[1] | |

| Vapor Pressure | 2.4 hPa @ 20 °C | [4] |

Hazard Identification and Toxicological Profile

This compound is a hazardous chemical requiring careful handling. The primary hazards are its corrosivity, acute oral toxicity, and combustibility.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement | Pictogram | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | ☠️ | [7] |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage | corrosive | [6][8] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | corrosive | [8] |

| Flammable Liquids | Category 4 | H227: Combustible liquid | (None for Category 4) | [5][8] |

Toxicological Summary

The toxicity of this compound manifests through multiple exposure routes. The amine functional group contributes to its basicity and corrosive nature, capable of causing significant tissue damage upon contact.

-

Dermal Toxicity : It causes severe skin burns.[6][8] Prolonged or repeated contact can lead to inflammation, characterized by itching, scaling, reddening, or blistering.[8]

-

Inhalation Toxicity : Inhalation of vapors or mists may cause irritation of the lungs and respiratory system.[8] High concentrations can lead to severe respiratory tract irritation with possible burns.[4]

-

Eye Irritation : Direct contact causes serious eye damage, potentially leading to irreversible effects.[6][8]

At present, there is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[8]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE). The causality is clear: engineering controls remove the hazard at its source, while PPE provides a final barrier of protection for the user.

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, which should be followed to mitigate risks associated with handling this compound.

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.

-

Skin Protection :

-

Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.

-

Clothing : A flame-retardant lab coat and additional protective clothing should be worn to prevent skin exposure.[8]

-

-

Respiratory Protection : If working outside of a fume hood or if exposure limits are likely to be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge for organic vapors and amines.[1]

Safe Handling, Storage, and Reactivity

Handling Procedures

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid breathing vapors or mist.[8]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Use non-sparking tools and take precautionary measures against static discharge.[4]

-

Wash hands thoroughly after handling.[8]

Storage Conditions

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Recommended storage temperature is between 2-8°C under an inert atmosphere.[9]

-

Store away from incompatible materials.[1]

-

Store in a locked cabinet or area accessible only to authorized personnel.[8]

Chemical Reactivity and Incompatibilities

This compound, as a tertiary amine, can undergo hazardous reactions.

-

Strong Oxidizing Agents : Contact with strong oxidizers can lead to vigorous, exothermic reactions, potentially causing fire or explosion.

-

Acids : Reacts exothermically with strong acids.[10]

-

Other Incompatibilities : Avoid contact with acid chlorides and acid anhydrides.

Hazardous decomposition products under fire conditions include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

Emergency Procedures

Prompt and correct action is critical in an emergency.

First-Aid Measures

The following workflow outlines the initial first-aid steps for exposure.

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact : Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]

-

Specific Hazards : The compound is combustible. Vapors may form explosive mixtures with air. Thermal decomposition can release irritating and toxic gases, including nitrogen oxides and carbon monoxide.[8]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with the substance. Wear appropriate PPE as described in Section 3.2.

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Containment and Cleanup : Absorb the spill with inert material (e.g., sand, silica gel, universal binder). Collect and place in a suitable, closed container for disposal.[8]

Waste Disposal

Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

-

Waste Characterization : As a corrosive and acutely toxic substance, it is likely to be classified as hazardous waste. The waste generator is responsible for proper classification.[8]

-

Disposal Method : Incineration in a licensed hazardous waste facility is a preferred method.[11] This process uses high temperatures to convert the organic material into less hazardous substances like carbon dioxide, water, and nitrogen.[12][13] The incinerator should be equipped with afterburners and scrubbers to treat flue gases and remove harmful byproducts. Do not dispose of into sewer systems.[8]

Transportation Information

This compound is regulated for transport.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT (U.S.) | UN2735 | Amines, liquid, corrosive, n.o.s. (N,N-Diethylbenzylamine) | 8 | III |

| IATA | UN2735 | Amines, liquid, corrosive, n.o.s. (N,N-Diethylbenzylamine) | 8 | III |

Source:[8]

References

- 1. newtopchem.com [newtopchem.com]

- 2. scbt.com [scbt.com]

- 3. CAS 772-54-3 | this compound - Synblock [synblock.com]

- 4. tousimis.com [tousimis.com]

- 5. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Benzenemethanamine, N,N-diethyl- | C11H17N | CID 61211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. 772-54-3|this compound|BLD Pharm [bldpharm.com]

- 10. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. dbc.wroc.pl [dbc.wroc.pl]

- 13. Incineration of waste products | Research Starters | EBSCO Research [ebsco.com]

Methodological & Application

Synthesis of N-Benzyl-N-ethylethanamine via reductive amination

Application Note: A

Robust Protocol for the Synthesis of N-Benzyl-N-ethylethanamine via Reductive Amination

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of the tertiary amine this compound through a one-pot reductive amination procedure. The synthesis involves the reaction of diethylamine with benzaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, and optimization strategies. The protocol emphasizes safety, efficiency, and high-yield production of the target compound, also known as N,N-diethylbenzylamine.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and fine chemical industries. Among the myriad methods available, reductive amination stands out for its versatility, efficiency, and atom economy.[1][2] This powerful transformation constructs carbon-nitrogen bonds by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine or iminium ion.[1][3] This direct, one-pot approach is highly favored as it minimizes the handling of often unstable intermediates, thereby improving overall yield and simplifying the experimental workflow.[1][4]

This compound serves as a crucial building block and intermediate in the synthesis of various biologically active molecules and quaternary ammonium compounds, which have applications as phase-transfer catalysts and disinfectants. The protocol detailed herein utilizes the reaction between benzaldehyde and diethylamine, followed by in situ reduction, to yield the desired tertiary amine.

Reaction Mechanism and Rationale

The reductive amination process proceeds in two key stages occurring in the same reaction vessel:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of diethylamine on the electrophilic carbonyl carbon of benzaldehyde. This is followed by a proton transfer and subsequent dehydration to form a transient iminium ion. The equilibrium between the carbonyl compound and the imine is a critical step in this process.[1]

-

In Situ Reduction: The generated iminium ion is a highly reactive electrophile that is immediately reduced by a hydride-donating reducing agent present in the reaction mixture. This reduction step is irreversible and drives the equilibrium towards the final amine product.

The choice of reducing agent is critical and dictates the reaction conditions. Mild hydride donors are preferred as they selectively reduce the iminium ion without significantly reducing the starting aldehyde.[5] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exemplary reagent for this purpose due to its mild nature and tolerance of slightly acidic conditions which favor iminium ion formation.[6][7][8] The reaction rate for the reduction of iminium ions with NaBH(OAc)₃ is much faster than for ketones or aldehydes, allowing the reductive amination to be carried out as a one-pot procedure.[7] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[9]

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Benzaldehyde | Reagent, ≥99% | Sigma-Aldrich | 100-52-7 |

| Diethylamine | ≥99.5% | Sigma-Aldrich | 109-89-7 |

| Sodium triacetoxyborohydride | 95% | Sigma-Aldrich | 56553-60-7 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |

| Round-bottom flask (250 mL) | - | VWR | - |

| Magnetic stirrer and stir bar | - | IKA | - |

| Addition funnel (125 mL) | - | Kimble | - |

| Separatory funnel (250 mL) | - | Pyrex | - |

| Rotary evaporator | - | Heidolph | - |

3.2. Step-by-Step Procedure

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Dichloromethane is a volatile and potentially hazardous solvent. Diethylamine is corrosive and has a strong odor.

-

Reaction Setup: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (5.31 g, 50.0 mmol, 1.0 equiv).

-

Solvent and Amine Addition: Dissolve the benzaldehyde in 100 mL of anhydrous dichloromethane (DCM). To this solution, add diethylamine (4.02 g, 55.0 mmol, 1.1 equiv) dropwise at room temperature. Stir the resulting solution for 20 minutes.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (12.7 g, 60.0 mmol, 1.2 equiv) to the reaction mixture in portions over 30 minutes. Causality Note: Portion-wise addition is crucial to control the reaction rate and temperature, preventing potential side reactions. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the benzaldehyde.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Rationale: This step neutralizes any remaining acid and quenches unreacted reducing agent.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.

-

Purification: The crude product is a pale yellow oil. For higher purity, the product can be purified by vacuum distillation. The boiling point is reported as 180-183 °C.

Expected Results and Characterization

Following this protocol, the expected yield of this compound should be high, with similar procedures reporting yields in the 80-95% range.[8] The final product should be a colorless to pale yellow liquid.

Table 2: Key Reaction Parameters

| Parameter | Value | Rationale |

| Stoichiometry (Aldehyde:Amine:Reductant) | 1.0 : 1.1 : 1.2 | A slight excess of the amine and reductant drives the reaction to completion.[10] |

| Solvent | Anhydrous Dichloromethane (DCM) | A common, aprotic solvent for this reaction. 1,2-Dichloroethane (DCE) is also frequently used.[6][7] |

| Temperature | Room Temperature (~20-25 °C) | Sufficient for the reaction to proceed at a reasonable rate. |

| Reaction Time | 3-5 hours | Typically sufficient for complete conversion as monitored by TLC/GC-MS. |

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 135.21.

-

GC-MS: To assess purity and confirm the molecular weight.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Inactive or insufficient reducing agent.- Insufficient reaction time.- Presence of water in the reaction. | - Use fresh, high-purity sodium triacetoxyborohydride.- Allow the reaction to stir for a longer duration, monitoring by TLC/GC-MS.- Ensure all glassware is oven-dried and use anhydrous solvent. |

| Low Yield | - Inefficient extraction.- Loss of product during solvent removal or purification. | - Perform multiple extractions of the aqueous layer.- Exercise care during rotary evaporation and distillation to avoid product loss. |

| Formation of Side Products | - Over-reduction of the aldehyde to benzyl alcohol. | - Sodium triacetoxyborohydride is highly selective for the iminium ion over the aldehyde, minimizing this side reaction.[7] Ensure slow addition of the reductant. |

Conclusion